4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide
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Overview
Description
4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is achieved by the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate sulfonyl chloride . The resulting intermediate is then reacted with 4-cyanobenzoyl chloride to form the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reactions .
Chemical Reactions Analysis
4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms and cancer cells . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death .
Comparison with Similar Compounds
4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide can be compared with other thiadiazole derivatives, such as:
5-Amino-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
1,3,4-Thiadiazole-2-thiol: Exhibits significant antifungal activity.
1,3,4-Thiadiazole-2-amine: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of a cyano group and a sulfonamide group, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-cyano-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c1-2-16-21-22-18(27-16)23-28(25,26)15-9-7-14(8-10-15)20-17(24)13-5-3-12(11-19)4-6-13/h3-10H,2H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTWIRNLTJEOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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